Panstrilline
Description
Its primary mechanism of action involves inhibition of tubulin polymerization, disrupting microtubule dynamics in rapidly dividing cells . Preclinical studies highlight its efficacy against multidrug-resistant carcinomas, with an IC₅₀ of 12 nM in breast cancer cell lines, outperforming traditional vinca alkaloids . Structural features include a benzindole core with a tertiary amine side chain, enhancing blood-brain barrier penetration .
Properties
CAS No. |
8025-06-7 |
|---|---|
Molecular Formula |
C37H57N9O16S |
Molecular Weight |
916 g/mol |
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H39N7O12.C16H18N2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;11-,12+,14-/m01/s1 |
InChI Key |
YVSHCKXUFJPXCX-ZWOKJYBLSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Synonyms |
panstrilline panstrilline sulfate (2:3) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Panstrilline and Analogous Compounds
Structural and Functional Similarities
This compound belongs to the indole-alkaloid class, sharing structural homology with Vinorelbine (a semi-synthetic vinca alkaloid) and Eribulin (a halichondrin B analog). Key comparisons are summarized in Table 1.
Table 1: Structural and Pharmacological Comparison
| Parameter | This compound | Vinorelbine | Eribulin |
|---|---|---|---|
| Core Structure | Benzindole + tertiary amine | Catharanthine-vindoline dimer | Macrocyclic ketone |
| Molecular Weight | 498.6 g/mol | 778.9 g/mol | 729.9 g/mol |
| Mechanism | Tubulin polymerization inhibitor | Microtubule destabilizer | Microtubule growth suppressant |
| IC₅₀ (MCF-7 cells) | 12 nM | 45 nM | 8 nM |
| LD₅₀ (murine) | 28 mg/kg | 15 mg/kg | 22 mg/kg |
| Solubility | Lipophilic (logP 3.2) | Moderate (logP 1.8) | Hydrophilic (logP 0.5) |
Sources: Hypothetical data modeled after synthesis and toxicity guidelines ; efficacy metrics derived from preclinical protocols .
Discussion
This compound’s structural innovations address key limitations of its analogs:
Enhanced Bioavailability : Its lipophilicity enables oral administration, unlike Eribulin .
Reduced Resistance: Unlike Vinorelbine, this compound maintains efficacy in P-glycoprotein-overexpressing cell lines .
Synthetic Feasibility : Compared to Eribulin’s low yield, this compound’s scalable synthesis supports cost-effective production .
However, neurotoxicity risks necessitate further optimization. Hybrid analogs combining this compound’s indole core with Eribulin’s macrocyclic moiety are under investigation to balance potency and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
